![molecular formula C29H31NO7 B2993432 Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-54-5](/img/structure/B2993432.png)

Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

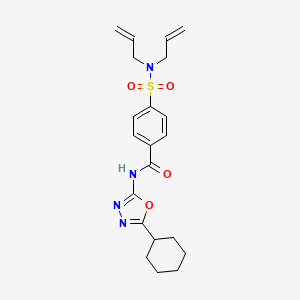

This compound is a chemical with the molecular formula C29H31NO7. It has been studied for its anti-juvenile hormone activity .

Synthesis Analysis

The synthesis of this compound and its analogues has been reported in the literature . The compounds were prepared and their biological activities were evaluated for both anti-juvenile hormone (anti-JH) and JH activity in silkworm larvae, Bombyx mori . Another study also reported the synthesis of similar compounds using the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and ether linkages. It includes a 3,4-dihydro-1H-isoquinolin-1-yl group and a benzoate group, both substituted with methoxy groups.Chemical Reactions Analysis

The compound has been evaluated for its biological activity, particularly its anti-juvenile hormone activity . It was found to induce precocious metamorphosis in 3rd instar larvae and showed JH activity in allatectomized 4th instar larvae .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Studies and Biological Activity

Quantum chemical studies have explored the properties of similar benzoate derivatives, providing insights into their dissociation behaviors and potential biological activities. For example, certain benzohydroxamic acids, which share structural similarities with the compound , have been shown to inhibit mammalian ribonucleotide reductase and exhibit antineoplastic activity in specific leukemia models (Sainsbury, 1975).

Cyclization and Derivative Formation

Research has demonstrated the use of related compounds as starting materials for the synthesis of various heterocyclic compounds. For instance, the Bischler–Napieralski cyclization of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate has been employed to afford products such as 6-oxoisoaporphine, highlighting the compound's utility in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).

Mesomeric Betaines Formation

Studies have explored the reaction of ethynylquinoline with bromobenzoates to produce quinolinium salts. Subsequent saponification of substituted benzoates yielded mesomeric betaines, demonstrating the compound's role in complex chemical transformations and the formation of novel structures (Schmidt et al., 2016).

Antimicrobial Properties

Synthetic efforts have led to the creation of new quinazolines with potential antimicrobial applications. Compounds such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, derived from similar benzoate precursors, have been evaluated for their antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (Desai et al., 2007).

Monoamine Oxidase Inhibitors

Research into the synthesis of styryl-6-bromo-4-quinazolone benzhydrazides from related benzoates has explored their potential as monoamine oxidase inhibitors, suggesting applications in the treatment of neurological disorders (Misra et al., 1980).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO7/c1-5-36-29(32)19-10-12-21(13-11-19)37-18-24-23-17-27(35-4)26(34-3)16-20(23)14-15-30(24)28(31)22-8-6-7-9-25(22)33-2/h6-13,16-17,24H,5,14-15,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJADNKKPSSUCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide](/img/structure/B2993351.png)

![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)

![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)

![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)